molecular formula C12H6Cl4 B1212387 3,4,4',5-Tetrachlorobiphenyl CAS No. 70362-50-4

3,4,4',5-Tetrachlorobiphenyl

Cat. No. B1212387
CAS RN: 70362-50-4
M. Wt: 292 g/mol
InChI Key: BHWVLZJTVIYLIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,4',5-Tetrachlorobiphenyl is a polychlorinated biphenyl (PCB) with the chemical formula C_12H_6Cl_4, known for its environmental persistence and potential for bioaccumulation. PCBs, including this compound, have been widely studied for their chemical stability and the environmental concerns associated with their persistence and toxicity.

Synthesis Analysis

The synthesis of closely related PCBs, such as 3,3',4,4'-tetrachlorobiphenyl, often involves diazotization of dichlorobenzidine followed by chlorination with cuprous chloride and hydrochloric acid. The preparation can include steps like Barton decarboxylative selenation and selenoxide elimination, highlighting the complex methodologies needed to introduce specific chlorination patterns on the biphenyl skeleton (Nakatsu et al., 1982).

Molecular Structure Analysis

PCBs like 3,4,4',5-Tetrachlorobiphenyl exhibit a biphenyl core with chlorine atoms substituted at specified positions, affecting their physical and chemical properties. The molecular structure is crucial in determining the compound's interaction with biological systems and its environmental fate. X-ray crystallography and spectroscopic methods are commonly used to elucidate the molecular structures of PCBs, providing insights into their stability and reactivity.

Chemical Reactions and Properties

The chemical behavior of PCBs is significantly influenced by the chlorination pattern. For instance, metabolic studies on similar PCBs have identified various hydroxylated metabolites, indicating the potential for oxidative transformations in biological systems (Koga et al., 1989). These transformations can affect the toxicity and environmental mobility of the compounds.

Scientific Research Applications

Analytical Chemistry and Separation Techniques

3,4,4',5-Tetrachlorobiphenyl has been studied for its separation and quantification from mixtures like Aroclors. Techniques like Florisil column chromatography and gas-liquid chromatography have been employed for this purpose, highlighting its significance in analytical chemistry and environmental monitoring (Kamops et al., 1979).

Chemical Synthesis and Structural Studies

The compound has been a subject of interest in chemical synthesis. One study focused on the preparation of its 5,6-arene oxide, using a sequence of decarboxylations, demonstrating its role in advanced organic synthesis and structural chemistry (Reich & Reich, 1990).

Environmental Science and Toxicology

In environmental science, 3,4,4',5-Tetrachlorobiphenyl has been explored for its dechlorination by anaerobic microorganisms, an important aspect in understanding PCB degradation in natural environments (Van Dort & Bedard, 1991). Another study investigated the toxicity and distribution of this compound in chick embryos, providing insights into its toxicological impact in biological systems (Brunström & Darnerud, 1983).

Pharmacology and Biochemistry

In pharmacology, the metabolic kinetics of 3,4,4',5-Tetrachlorobiphenyl in rats was studied, which is crucial for understanding its behavior in biological systems and its potential health effects (Tuey & Matthews, 1977).

Biomedical Research

In biomedical research, the compound's interaction with estrogen receptors and its potential antiestrogenic and antitumorigenic activities have been explored. This highlights its possible implications in cancer research and hormone-related studies (Ramamoorthy et al., 1999).

Safety And Hazards

3,4,4’,5-Tetrachlorobiphenyl is hazardous. It has been assigned the GHS hazard statements H410 and H373 . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

properties

IUPAC Name

1,2,3-trichloro-5-(4-chlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl4/c13-9-3-1-7(2-4-9)8-5-10(14)12(16)11(15)6-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHWVLZJTVIYLIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C(=C2)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6074209
Record name 3,4,4',5-Tetrachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6074209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,4',5-Tetrachlorobiphenyl

CAS RN

70362-50-4
Record name PCB 81
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70362-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4,4',5-Tetrachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070362504
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4,4',5-Tetrachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6074209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4,4',5-Tetrachlorobiphenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,4,4',5-TETRACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7R8ZU2864J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4,4',5-Tetrachlorobiphenyl
Reactant of Route 2
Reactant of Route 2
3,4,4',5-Tetrachlorobiphenyl
Reactant of Route 3
Reactant of Route 3
3,4,4',5-Tetrachlorobiphenyl
Reactant of Route 4
Reactant of Route 4
3,4,4',5-Tetrachlorobiphenyl
Reactant of Route 5
Reactant of Route 5
3,4,4',5-Tetrachlorobiphenyl
Reactant of Route 6
Reactant of Route 6
3,4,4',5-Tetrachlorobiphenyl

Citations

For This Compound
411
Citations
GE Harris, Y Kiparissis… - … Toxicology and Chemistry …, 1994 - Wiley Online Library
PCB congener 81 (3,4,4′,5‐tetrachlorobiphenyl) has been detected in fish tissues from various sites in North America. The embryotoxicity of this compound to medaka (Oryzias latipes) …
Number of citations: 49 setac.onlinelibrary.wiley.com
KL Richardson, D Schlenk - Chemical research in toxicology, 2011 - ACS Publications
The rates of oxidative metabolism of two tetrachlorobiphenyl congeners were determined in hepatic microsomes from four species of sea turtles, green (Chelonia mydas), olive ridley (…
Number of citations: 22 pubs.acs.org
SK Chaudhary, PW Albro - Organic Preparations and Procedures …, 1978 - Taylor & Francis
OPPI BRIEFS sulfate and the solvent was removed in vacuo. The yellow syrup obtained was then extracted with six 50 ml portions of a 5: l mixture of dichloromethane-carbon …
Number of citations: 4 www.tandfonline.com
CH Ho, SM Liu - Chemosphere, 2011 - Elsevier
The effect of concentration of coplanar PCB on the dechlorinating microbial community and dechlorination were investigated in anoxic estuarine sediment collected from Er-Jen River …
Number of citations: 19 www.sciencedirect.com
S Safe, S Bandiera, T Sawyer… - Environmental …, 1985 - ehp.niehs.nih.gov
Numerous reports have illustrated the versatility of polychlorinated biphenyls (PCBs) and related halogenated aromatics as inducers of drug-metabolizing enzymes and the activity of …
Number of citations: 479 ehp.niehs.nih.gov
C Kuo, SM Liu, C Liu - Chemosphere, 1999 - Elsevier
In this study, we investigated the biodegradability of biphenyl and 5 congeners (one non-planar and four coplanar) of polychlorinated biphenyl (PCB). Biphenyl, the non-planar …
Number of citations: 40 www.sciencedirect.com
PO Darnerud, I Brandt, E Klasson-Wehler… - Xenobiotica, 1986 - Taylor & Francis
1. The distribution of radioactivity after injection of 3,3′,4,4′-tetrachloro[ 14 C]biphenyl ( 14 C-TCB) in pregnant mice was determined by autoradiography and computer-assisted …
Number of citations: 66 www.tandfonline.com
S Bandiera, S Safe, AB Okey - Chemico-biological interactions, 1982 - Elsevier
It has been postulated that reversible, high-affinity binding of 3-methylcholanthrene(MC)-type inducers to a receptor protein (the Ah receptor) in hepatic cytosol is essential for induction …
Number of citations: 308 www.sciencedirect.com
BC Spink, S Pang, BT Pentecost, DC Spink - Toxicology in vitro, 2002 - Elsevier
The effects of 12 non-ortho-substituted polychlorinated biphenyl (PCB) congeners on the induction of human cytochrome P450 1B1 (CYP1B1), an estradiol 4-hydroxylase, were …
Number of citations: 33 www.sciencedirect.com
FY Chu, SM Liu, ZL Kong - 한국미생물학회학술대회논문집, 2011 - dbpia.co.kr
This study shows the laccase from a white-rot fungus strain TFRI707 can remove eight non-ortho substituted PCBs (3-monochlorobiphenyl, 3, 3′-dichlorobiphenyl, 3, 4-…
Number of citations: 0 www.dbpia.co.kr

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.